molecular formula C6H7IN2O2 B1419889 ethyl 3-iodo-1H-pyrazole-4-carboxylate CAS No. 827316-43-8

ethyl 3-iodo-1H-pyrazole-4-carboxylate

Cat. No. B1419889
CAS RN: 827316-43-8
M. Wt: 266.04 g/mol
InChI Key: GCZGLIKEVZAURZ-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-1H-pyrazole-4-carboxylate is a chemical compound used in organic synthesis . It is an intermediate that can be used in the preparation of other compounds .


Molecular Structure Analysis

The molecular structure of ethyl 3-iodo-1H-pyrazole-4-carboxylate is represented by the InChI code 1S/C6H7IN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

Ethyl 3-iodo-1H-pyrazole-4-carboxylate is a white to light yellow to yellow powder or crystals . It has a molecular weight of 266.04 .

Scientific Research Applications

Synthesis Applications

Ethyl 3-iodo-1H-pyrazole-4-carboxylate has been explored in various synthesis applications, particularly in the creation of pyrazole derivatives. For example:

  • Regioselective Synthesis : Ethyl 3-iodo-1H-pyrazole-4-carboxylate is used in the regioselective synthesis of related compounds. A study demonstrated the ultrasound irradiation synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, highlighting the efficiency and regioselectivity of this method (Machado et al., 2011).

  • Cross-Coupling Reactions : This compound serves as a precursor in Sonogashira-type cross-coupling reactions with various alkynes. This process yields alkynyl-4-(ethoxycarbonyl)pyrazoles and other condensed pyrazoles, showcasing its versatility in creating complex structures (Arbačiauskienė et al., 2011).

  • Creation of New Chemical Entities : Researchers have utilized ethyl 3-iodo-1H-pyrazole-4-carboxylate for preparing new pyrazole derivatives, opening pathways to a variety of original pyrazole series. This process includes N-arylation and C-arylation using various reactions (Guillou & Janin, 2010).

  • Condensation Reactions : It is also used in condensation reactions involving pyrazole-5-amine derivatives and activated carbonyl groups. This method has been found useful in preparing N-fused heterocycle products (Ghaedi et al., 2015).

Applications in Material Science

In the field of material science, ethyl 3-iodo-1H-pyrazole-4-carboxylate is explored for its potential in developing new materials:

  • Steric Redirection in Alkylation : The alkylation process involving this compound can be sterically redirected, which is significant for synthesizing various derivatives with potential applications in material science (Wright, Arnold, & Yang, 2018).

  • Creation of Coordination Polymers : The compound has been used in the synthesis of coordination polymers. For example, bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands derived from this compound have been used with Zn(II) and Cd(II) ions to form coordination polymers, which have potential applications in the field of crystal engineering and material sciences (Cheng et al., 2017).

Other Applications

In other research areas, this compound finds applications in various innovative ways:

  • Corrosion Inhibition : Pyrazole derivatives like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, which can be synthesized using ethyl 3-iodo-1H-pyrazole-4-carboxylate, have been evaluated as corrosion inhibitors for mild steel. This highlights its potential application in industrial processes (Dohare et al., 2017).

  • Synthesis of Novel Heterocyclic Systems : It has been used in synthesizing new heterocyclic systems like 2H-Thiopirano[3,4-c]pyrazol-7-one derivatives. This showcases its role in expanding the diversity of heterocyclic chemistry (Chaban, Matiichuk, & Matiychuk, 2020).

Safety and Hazards

Ethyl 3-iodo-1H-pyrazole-4-carboxylate is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding ingestion and inhalation, and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 5-iodo-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZGLIKEVZAURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670400
Record name Ethyl 5-iodo-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

827316-43-8
Record name Ethyl 5-iodo-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-iodo-1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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